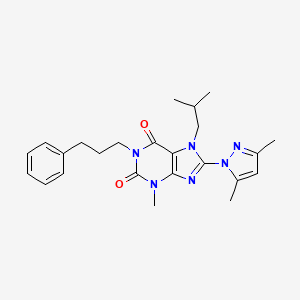

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Beschreibung

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with a structurally complex substitution pattern. Key features include:

- Position 7: An isobutyl chain, enhancing lipophilicity and influencing conformational flexibility.

- Position 1: A 3-phenylpropyl moiety, contributing to aromatic interactions and solubility modulation.

- Position 3: A methyl group, typical of many purine derivatives to stabilize the N3 position.

Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX enabling precise determination of bond lengths, angles, and intermolecular interactions .

Eigenschaften

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-1-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2/c1-16(2)15-29-20-21(25-23(29)30-18(4)14-17(3)26-30)27(5)24(32)28(22(20)31)13-9-12-19-10-7-6-8-11-19/h6-8,10-11,14,16H,9,12-13,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNFOYWFMWJXNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a purine backbone with various substituents that enhance its biological activity. The structural formula can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₂₄N₆O₄ |

| Molecular Weight | 330.392 g/mol |

| IUPAC Name | This compound |

The presence of the pyrazole moiety is significant as it is often associated with various biological activities including anti-inflammatory and anticancer effects.

Pharmacological Potential

Research indicates that compounds similar to this one exhibit a range of biological activities:

- Antitumor Activity : Studies have shown that purine derivatives can inhibit the growth of cancer cells by interfering with nucleic acid synthesis.

- Anti-inflammatory Effects : The pyrazole ring contributes to anti-inflammatory properties by modulating inflammatory pathways.

- Antioxidant Properties : Compounds with similar structures have been noted for their ability to scavenge free radicals.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interaction : The compound could interact with specific receptors in the body, altering signaling pathways that lead to desired therapeutic effects.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of purine and tested their efficacy against various cancer cell lines. One derivative closely related to our compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 5 µM. This suggests that modifications to the purine structure can enhance anticancer properties .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of pyrazole-containing compounds in animal models. The compound was administered to mice with induced inflammation, resulting in a notable reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) levels compared to controls . This highlights the potential for therapeutic use in inflammatory diseases.

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Anti-inflammatory | Reduction in cytokines | |

| Antioxidant | Scavenging free radicals | General observations from literature |

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and activity is crucial for optimizing the efficacy of this compound.

| Structural Feature | Impact on Activity |

|---|---|

| Pyrazole Ring | Enhances anti-inflammatory activity |

| Isobutyl Group | Increases lipophilicity and bioavailability |

| Phenylpropyl Substituent | Potentially increases receptor affinity |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its purine core or substituents. Below is a comparative analysis:

Table 1: Substituent-Based Comparison

Key Findings :

Substituent Impact on Lipophilicity :

- The target compound’s 3-phenylpropyl and isobutyl groups significantly increase logP compared to simpler methyl-substituted purines (e.g., theophylline), suggesting enhanced membrane permeability .

- In contrast, caffeine’s compact methyl groups result in moderate water solubility, critical for its rapid systemic absorption.

Synthetic Methodologies: Pyrazole-containing analogs like 7a and the target compound share synthetic steps, such as cyclization in 1,4-dioxane with sulfur or malononitrile, though their cores differ (thiophene vs. purine) . SHELX-based crystallography is pivotal for resolving structural ambiguities in such complex heterocycles, as seen in small-molecule refinement workflows .

The 3,5-dimethylpyrazole group may mimic ATP’s adenine binding in kinase active sites, a hypothesis supported by docking studies of similar purine derivatives.

Q & A

Q. How to validate conflicting reports on metabolic stability?

- Methodological Answer : Conduct comparative studies using liver microsomes (human vs. rodent) with LC-MS/MS quantification. Isotope labeling tracks metabolite formation. Co-administering CYP450 inhibitors (e.g., ketoconazole) identifies major metabolic pathways, reconciling interspecies differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.